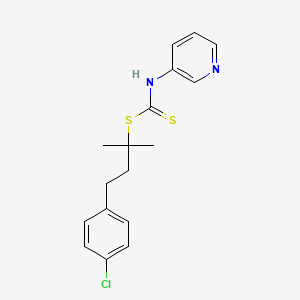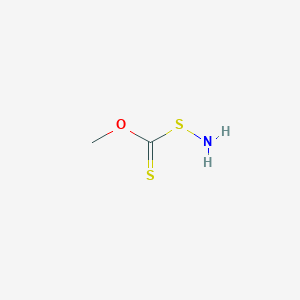
2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- is a heterocyclic compound containing a pyrimidine ring with a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 1,3-dicarbonyl compound with thiourea in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the pyrimidinethione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding dihydropyrimidine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidines
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2(1H)-Pyrimidinethione, 1,3-dimethyl-
- 2(1H)-Pyrimidinethione, 1,4,6-trimethyl-
- 2(1H)-Pyrimidinethione, 1,4,4,6-tetramethyl-
Uniqueness
2(1H)-Pyrimidinethione, 3,4-dihydro-1,4,4,6-tetramethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyrimidinethione derivatives.
Propiedades
Número CAS |
37929-27-4 |
|---|---|
Fórmula molecular |
C8H14N2S |
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
3,4,6,6-tetramethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C8H14N2S/c1-6-5-8(2,3)9-7(11)10(6)4/h5H,1-4H3,(H,9,11) |
Clave InChI |
PJHIWWBQJWTETG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC(=S)N1C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



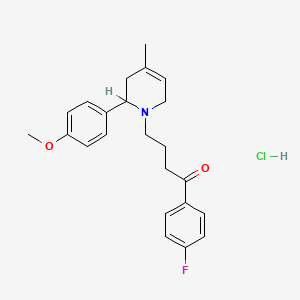

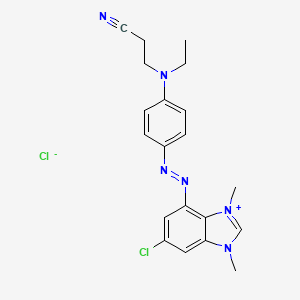
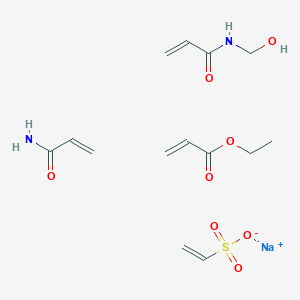

![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)

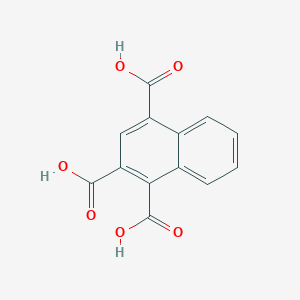

![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)

